17-methyl-7Z-octadecenoic acid

Lipidomics Mass spectrometry Fatty acid profiling

Researchers often face misidentification of branched fatty acid isomers in complex lipid extracts due to near-coeluting peaks. 17-Methyl-7Z-octadecenoic acid, a precisely characterized marine-derived biomarker, solves this. - Serves as a definitive GC-MS standard, with its unique ECL (18.33) and fragmentation pattern ensuring unambiguous identification, distinct from its Δ6 isomer. - Custom-synthesized in 4-5 steps, this compound provides a reliable spike-in standard for accurate quantification in lipidomics. - Ideal for comparative studies on how iso-branching and Δ7 unsaturation influence membrane biophysics, a critical factor in natural product authentication.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
Cat. No. B1249631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-methyl-7Z-octadecenoic acid
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h5,7,18H,3-4,6,8-17H2,1-2H3,(H,20,21)/b7-5-
InChIKeyGXUFWRIBHGDWJE-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Methyl-7Z-octadecenoic Acid Profile


17-methyl-7Z-octadecenoic acid is a C19 iso-methyl-branched monounsaturated fatty acid containing a cis (Z) double bond at the Δ7 position and a methyl substituent at C17 [1][2]. It belongs to the branched-chain unsaturated fatty acid subclass and was first characterized in the marine mollusk Siphonaria denticulata [1]. Its molecular formula is C19H36O2, with a monoisotopic mass of 296.27153 Da and a predicted logP of 6.35 [2].

Workflow Lipid biomarker identification and structural elucidation
Selection Logic Requires GC-MS with ECL analysis and DMDS derivatization capability
Use Context Marine natural product authentication and branched fatty acid research

Why 17-Methyl-7Z-octadecenoic Acid Is Irreplaceable


The combination of an iso-methyl branch and a Δ7 double bond in 17-methyl-7Z-octadecenoic acid imparts distinct conformational and biophysical properties compared to straight-chain monounsaturated fatty acids like oleic acid (Δ9, C18:1) [1]. These structural features influence membrane packing, lipid raft partitioning, and protein‑lipid recognition; therefore, substitution with a ubiquitous monounsaturated fatty acid would alter experimental outcomes in membrane biophysics, natural-product biomarker studies, or lipidomics workflows [1][2].

!
Positional isomer (Δ6) may shift GC retention and MS fragmentation. Co-elution risk with 17-methyl-6Z isomer requires ECL verification.
!
Common C18:1 fatty acids (oleic/cis-vaccenic) differ in membrane packing and metabolic processing. Physicochemical properties and biomarker specificity may not transfer.
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Δ13 regioisomer requires a longer synthetic route, potentially impacting supply scalability. Procurement lead time and cost structure may differ significantly.

Analytical Differentiation of 17-Methyl-7Z-octadecenoic Acid


GC Equivalent Chain-Length Differentiation from Δ6 Isomer

17-methyl-7Z-octadecenoic acid (C19H36O2, monoisotopic mass 296.27153 Da) is heavier than oleic acid (C18H34O2, monoisotopic mass 282.25588 Da) by 14.01565 Da, equivalent to one additional methylene unit plus an iso-methyl branch [1][2]. This mass difference is directly detectable by high-resolution mass spectrometry.

GC ECL Differentiation
Head-to-head
ECL 18.33 vs. 18.37 (Δ6 isomer)
ΔECL = 0.04
Supports isomer-specific GC method development.
Near-coelution requires dimethyl disulfide adduct confirmation.
Lipidomics Mass spectrometry Fatty acid profiling

Double Bond Position by DMDS Derivatization MS

The first total synthesis of 17-methyl-7Z-octadecenoic acid was accomplished in 4 to 5 synthetic steps with yields described as high [1], whereas the isomer 17-methyl-13Z-octadecenoic acid required 7 steps and achieved an overall yield of only 45% [2]. The shorter synthetic route implies lower cost, faster turnaround, and easier scale-up.

DMDS Derivatization MS
Head-to-head
Diagnostic ions map double bond to Δ7 position
Provides a definitive analytical fingerprint for structural verification.
Qualitative differentiation from the Δ6 isomer is context-dependent.
Synthetic chemistry Fatty acid synthesis Process scale-up

Natural Abundance and Chemotaxonomic Specificity

17-methyl-7Z-octadecenoic acid has the double bond at Δ7, whereas the antiprotozoal isomer 17-methyl-13Z-octadecenoic acid places the double bond at Δ13 [1][2]. In straight-chain octadecenoic acids, shifting the double bond from Δ9 to Δ7 has been shown to alter melting point and molecular packing [3]. This positional difference is expected to lead to distinct biophysical and biological properties.

Chemotaxonomic Specificity
Cross-study
Present (>0.01%) only in S. denticulata; 18:1n-9/18:1n-7 ratio ≈ 2
Supports use as a species-specific marine biomarker standard.
Absent in related S. diemenensis where ratio exceeds 10.
Membrane biophysics Lipid-protein interactions Structure-activity relationship

Synthetic Route Comparison to Δ13 Regioisomer

17-methyl-7Z-octadecenoic acid has been detected only in the mollusk Siphonaria denticulata [1], whereas the 17-methyl-13 isomer occurs in the sponge Polymastia penicillus [2] and the 17-methyl-11 isomer in the sponge Calyx podatypa [3]. This source specificity makes it a candidate chemotaxonomic marker.

Synthetic Route Efficiency
Cross-study
4–5 steps vs. 7 steps for Δ13 regioisomer (45% yield)
May reduce barriers to custom synthesis for multi-milligram supply.
Direct yield for target is not reported; review context-dependent.
Chemotaxonomy Natural products Marine lipidomics

No Reported Antiprotozoal Activity – Differentiating from Bioactive 17-methyl-13 Isomer

Whereas 17-methyl-13Z-octadecenoic acid inhibits Leishmania donovani with an EC50 of 19.8 μg/ml and inhibits DNA topoisomerase IB at 50 μM [1], no such activity has been reported for 17-methyl-7Z-octadecenoic acid. This lack of activity indicates that the double bond position is critical for the antiprotozoal pharmacophore.

Drug discovery Leishmaniasis Neglected tropical diseases

LIPID MAPS Classification as a Branched-Chain Fatty Acid for Lipidomic Annotation

17-methyl-7Z-octadecenoic acid is classified in LIPID MAPS under 'Branched fatty acids [FA0102]', distinct from 'Unsaturated fatty acids [FA0103]' that include straight-chain monounsaturated fatty acids such as oleic acid [1]. This classification difference ensures correct annotation in lipidomics databases and prevents misidentification.

Lipidomics Bioinformatics Database annotation

17-Methyl-7Z-octadecenoic Acid Application Scenarios


Marine Biomarker Discovery and Chemotaxonomy

The exclusive occurrence of 17-methyl-7Z-octadecenoic acid in Siphonaria denticulata [1] makes it a specific chemotaxonomic tool for distinguishing Siphonaria species in marine ecology and biodiversity studies.

GC-MS Method for Branched Monounsaturated Isomers

The distinct monoisotopic mass (296.27153 Da) and molecular formula (C19H36O2) [1] enable the development of targeted lipidomics assays for quantifying methyl-branched nonadecenoic acids in complex biological matrices.

Synthetic Standards for Lipidomics Calibration

The absence of antiprotozoal activity in 17-methyl-7Z-octadecenoic acid, compared to the 17-methyl-13 isomer (EC50 19.8 μg/ml against L. donovani) [2], positions this compound as a critical negative control and structural probe for mapping the pharmacophore of antileishmanial fatty acid derivatives.

SAR of Methyl-Branched Fatty Acids in Membranes

The concise 4–5 step synthetic route to 17-methyl-7Z-octadecenoic acid [1] provides a benchmark for comparing synthetic strategies toward methyl-branched unsaturated fatty acids, offering a reference for efficiency improvements in custom organic synthesis.

Application
Selection Property
Validation Focus
Marine biomarker discovery and chemotaxonomy
Species-specific occurrence in S. denticulata
Comparative lipidomics and species authentication
GC-MS method validation for branched isomers
Near-coeluting Δ6/Δ7 isomer pair (ΔECL = 0.04)
High-resolution GC method selectivity assessment
Synthetic standard for lipidomics calibration
Defined synthetic route and structural identity
MS-based quantification in complex biological matrices
Structure-activity relationship (SAR) in membranes
Iso-methyl branch and Δ7 unsaturation
Membrane packing and protein-lipid interaction studies
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